Boc-L-Ala-OH-2-13C

Quantitative Proteomics LC-MS/MS Method Development Internal Standardization

Boc-L-Ala-OH-2-13C (N-(tert-Butoxycarbonyl)-L-alanine-2-13C) is a stable isotope-labeled amino acid derivative wherein the alpha-carbon (C2) of the alanine residue is enriched with carbon-13 at 99 atom %. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) and as a precise tracer in metabolic flux analysis, offering a defined +1 Da mass shift relative to its unlabeled counterpart.

Molecular Formula C8H15NO4
Molecular Weight 190.20 g/mol
Cat. No. B12061331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Ala-OH-2-13C
Molecular FormulaC8H15NO4
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1
InChIKeyQVHJQCGUWFKTSE-IJPZVAHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Ala-OH-2-13C: The Definitive Carbon-13 Labeled Alanine Building Block for Precision Peptide Synthesis and Metabolic Tracing


Boc-L-Ala-OH-2-13C (N-(tert-Butoxycarbonyl)-L-alanine-2-13C) is a stable isotope-labeled amino acid derivative wherein the alpha-carbon (C2) of the alanine residue is enriched with carbon-13 at 99 atom % . This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) and as a precise tracer in metabolic flux analysis, offering a defined +1 Da mass shift relative to its unlabeled counterpart . Its Boc-protected amine functionality ensures compatibility with standard Fmoc/t-Bu SPPS protocols, while the site-specific 13C enrichment at the C2 position enables unambiguous NMR signal assignment and accurate MS quantification in complex biological matrices .

Why Boc-L-Ala-OH-2-13C Cannot Be Casually Substituted: The Quantitative Consequences of Isotopic Position and Enrichment Level


Substituting Boc-L-Ala-OH-2-13C with an unlabeled or differently labeled analog introduces unacceptable variability in analytical workflows. The position-specific 13C enrichment at C2 yields a unique M+1 mass shift and a distinct NMR signature that are absent in the C1-labeled (Boc-Ala-OH-1-13C, M+1 at carbonyl) or uniformly labeled (Boc-Ala-OH-13C3, M+3) variants . Procurement of non-certified or lower-enrichment (<99 atom %) material directly compromises quantitative accuracy in LC-MS/MS and undermines spectral resolution in 2D NMR experiments [1]. Furthermore, the unlabeled Boc-L-Ala-OH cannot serve as an internal standard due to isotopic interference, necessitating the use of this specific isotopologue for robust method validation and regulatory compliance .

Quantitative Differentiation: Boc-L-Ala-OH-2-13C vs. Key Isotopologues and Unlabeled Analogs


Precise +1 Da Mass Shift at the Alpha-Carbon Enables Unambiguous MS Quantitation

Boc-L-Ala-OH-2-13C introduces a defined +1 Da mass shift (M+1) relative to the unlabeled compound (Boc-L-Ala-OH, MW 189.21 g/mol) . In contrast, the C1-labeled isotopologue (Boc-Ala-OH-1-13C) also exhibits an M+1 shift but localizes the 13C at the carboxyl carbon, which is labile and can be lost during decarboxylation or ester hydrolysis, potentially leading to isotopic scrambling . The uniformly labeled variant (Boc-Ala-OH-13C3) shows an M+3 shift, which may complicate spectral deconvolution in complex mixtures .

Quantitative Proteomics LC-MS/MS Method Development Internal Standardization

99 atom % 13C Enrichment Guarantees High-Fidelity Isotopic Purity for Quantitative NMR

The compound is certified at 99 atom % 13C enrichment . This level of purity ensures that the isotopic label is uniformly distributed at the designated position, minimizing background signal from natural abundance 12C and enabling accurate integration of 13C NMR resonances . While other suppliers may offer similar labeled compounds, the combination of 99 atom % enrichment with the C2 position specificity is critical for quantitative 2D NMR experiments such as HSQC, where signal intensity directly correlates with isotopic abundance [1].

Biomolecular NMR Metabolomics Structural Biology

Conserved Physicochemical Properties Ensure Seamless Integration into Standard SPPS Protocols

Boc-L-Ala-OH-2-13C exhibits physicochemical properties that are virtually identical to its unlabeled counterpart, including a melting point of 79-83 °C and optical rotation [α]20/D of -23° (c = 2 in acetic acid) . These values are shared across the family of Boc-protected L-alanine isotopologues . This conservation is critical, as it ensures that the labeled monomer can be directly substituted into existing SPPS workflows without requiring re-optimization of coupling times, solvent conditions, or cleavage protocols .

Solid-Phase Peptide Synthesis Chemical Biology Therapeutic Peptide Development

Defined InChI Key Differentiates Boc-L-Ala-OH-2-13C from Other Positional Isotopomers for Regulatory and Inventory Control

Boc-L-Ala-OH-2-13C possesses a unique InChI Key (QVHJQCGUWFKTSE-IJPZVAHNSA-N) that distinguishes it from its C1-labeled (QVHJQCGUWFKTSE-SANWUMGISA-N) and C3-labeled (QVHJQCGUWFKTSE-BXMHHZGSSA-N) isotopomers, as well as the unlabeled parent (QVHJQCGUWFKTSE-YFKPBYRVSA-N) . This unique identifier is essential for accurate chemical registration in electronic lab notebooks (ELNs), inventory databases, and regulatory submissions (e.g., EPA TSCA, EU REACH) [1].

Chemical Inventory Management Regulatory Compliance Procurement

High-Value Application Scenarios for Boc-L-Ala-OH-2-13C Driven by Quantitative Differentiation


Absolute Quantification of Alanine-Containing Peptides in Plasma by LC-MS/MS

In bioanalytical method development for therapeutic peptides, Boc-L-Ala-OH-2-13C is used to synthesize a stable isotope-labeled internal standard (SIL-IS). The +1 Da mass shift at the alpha-carbon ensures co-elution with the unlabeled analyte while providing a distinct MS/MS transition for accurate quantification . The 99 atom % 13C enrichment minimizes isotopic cross-talk, enabling precise measurement of drug concentrations in pharmacokinetic studies [1].

Site-Specific 13C NMR Resonance Assignment in Large Synthetic Peptides

For structural characterization of peptides exceeding 40 residues, spectral overlap in 13C NMR can be prohibitive. Incorporation of Boc-L-Ala-OH-2-13C at specific sequence positions introduces a single, intense 13C resonance that serves as a 'beacon' for resonance assignment in 2D 1H-13C HSQC spectra . This approach is superior to uniform labeling, which would produce a dense and uninterpretable spectrum, and to C1 labeling, where the carbonyl carbon signal may be broadened or absent due to chemical exchange .

Metabolic Flux Analysis of Central Carbon Metabolism Using 13C-Tracer

Boc-L-Ala-OH-2-13C can be deprotected and used as a precursor for synthesizing 13C-labeled alanine for cell culture studies. The alpha-carbon 13C label is incorporated into pyruvate and TCA cycle intermediates, allowing researchers to trace metabolic fluxes using GC-MS or NMR . Unlike C1-labeled alanine, which loses its label as CO2 during pyruvate dehydrogenase complex (PDH) activity, the C2 label is retained in key metabolites such as lactate and acetyl-CoA, providing a more complete picture of glycolytic and oxidative flux [1].

Regulatory-Compliant Synthesis of Isotopically Labeled Impurity Standards

In pharmaceutical development, Boc-L-Ala-OH-2-13C is employed to synthesize a 13C-labeled version of a peptide-related impurity. This labeled impurity serves as a reference standard for developing and validating HPLC-MS methods to monitor and control impurity levels in drug substance batches, meeting ICH Q3A guidelines . The unique InChI Key ensures proper documentation and traceability in regulatory filings [1].

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